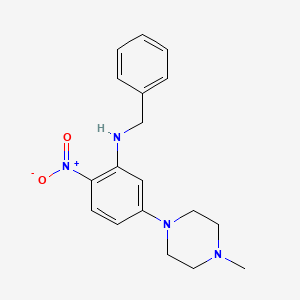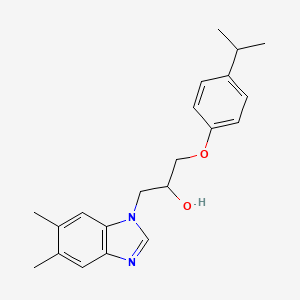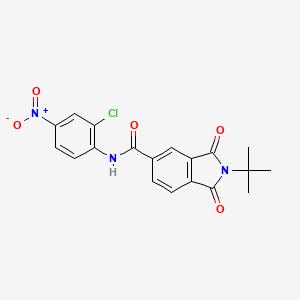
2-tert-butyl-N-(2-chloro-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-N-(2-chloro-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-(2-chloro-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide involves the inhibition of specific enzymes and proteins involved in various cellular processes. For example, in cancer cells, this compound targets the protein Hsp90, which is involved in the folding and stabilization of various oncogenic proteins. By inhibiting Hsp90, this compound disrupts the function of these oncogenic proteins, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific cellular processes and proteins targeted by this compound. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and reduce tumor growth. In neuroscience, it has been shown to modulate the activity of specific neurotransmitters, potentially leading to the development of novel treatments for neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 2-tert-butyl-N-(2-chloro-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments include its high potency and specificity for certain cellular processes and proteins, allowing for precise modulation of these processes. However, the limitations of this compound include its potential toxicity and limited solubility, which can affect its efficacy and suitability for certain experiments.
Future Directions
There are several future directions for the research and development of 2-tert-butyl-N-(2-chloro-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide. One direction is the further optimization of this compound for improved efficacy and reduced toxicity. Another direction is the development of novel drug delivery systems to improve the solubility and bioavailability of this compound. Additionally, the potential applications of this compound in other fields such as agriculture and environmental science should be explored.
Synthesis Methods
The synthesis of 2-tert-butyl-N-(2-chloro-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide involves the reaction of tert-butyl isocyanate with 2-chloro-4-nitroaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with phthalic anhydride in the presence of a catalyst such as zinc acetate to yield the final product.
Scientific Research Applications
2-tert-butyl-N-(2-chloro-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation. In neuroscience, it has been shown to modulate the activity of certain neurotransmitters, potentially leading to the development of novel treatments for neurological disorders. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Properties
IUPAC Name |
2-tert-butyl-N-(2-chloro-4-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O5/c1-19(2,3)22-17(25)12-6-4-10(8-13(12)18(22)26)16(24)21-15-7-5-11(23(27)28)9-14(15)20/h4-9H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNERBQNFLYWXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
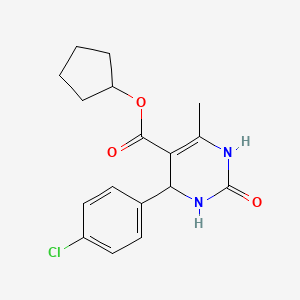
![2-[(1-naphthylmethyl)thio]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazole](/img/structure/B5082392.png)

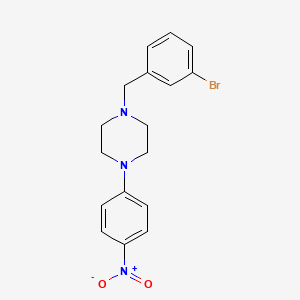
![8-[2-(2-isopropylphenoxy)ethoxy]quinoline](/img/structure/B5082407.png)

![dimethyl 5-({[3-amino-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalate](/img/structure/B5082412.png)
![N-[5-(1-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5082419.png)
![1-[5-(4-ethylphenoxy)pentyl]piperidine](/img/structure/B5082426.png)
![3-({4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5082430.png)
![N-benzyl-2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5082451.png)
![[4-({4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}carbonyl)phenyl]methanol](/img/structure/B5082453.png)
